molecular formula C15H8F7NO B261420 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Número de catálogo B261420
Peso molecular: 351.22 g/mol
Clave InChI: JSWZFWQQWVHZQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases. In

Mecanismo De Acción

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays an important role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in the pulmonary vasculature, leading to vasodilation and decreased pulmonary vascular resistance. It also reduces cardiac fibrosis and improves cardiac function in animal models of heart failure. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of COPD.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is its relatively short half-life, which may require frequent dosing in animal studies.

Direcciones Futuras

There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691. One area of interest is its potential use in treating pulmonary arterial hypertension (PAH), a progressive disease characterized by increased pulmonary vascular resistance and right heart failure. Another area of interest is its potential use in combination therapy with other drugs, such as phosphodiesterase type 5 inhibitors, which also increase cGMP levels. In addition, further research is needed to determine the optimal dosing and administration of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in animal models and humans.

Métodos De Síntesis

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 involves several steps. The starting material is 2-fluoro-5-(trifluoromethyl)aniline, which is reacted with 3-(trifluoromethyl)benzoyl chloride to form the intermediate product, 3-(trifluoromethyl)benzoyl-2-fluoro-5-(trifluoromethyl)aniline. This intermediate is then treated with sodium borohydride and acetic acid to form N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691.

Aplicaciones Científicas De Investigación

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.

Propiedades

Nombre del producto

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Fórmula molecular

C15H8F7NO

Peso molecular

351.22 g/mol

Nombre IUPAC

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H8F7NO/c16-11-5-4-10(15(20,21)22)7-12(11)23-13(24)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,23,24)

Clave InChI

JSWZFWQQWVHZQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

SMILES canónico

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.